molecular formula C24H46N4O10 B3393313 tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid CAS No. 2250242-17-0

tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

Cat. No.: B3393313
CAS No.: 2250242-17-0
M. Wt: 550.6
InChI Key: KBOMHWIBSAZVOI-FKXFVUDVSA-N
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Description

tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid is a stereochemically defined piperidine derivative used as a key intermediate in pharmaceutical synthesis. This compound consists of a tert-butyl carbamate group attached to a methoxy-substituted piperidine ring, paired with hemi oxalic acid (a 1:2 molar ratio of oxalic acid to the carbamate base). Its stereochemistry—(3R,4S)—is critical for its interactions in chiral environments, particularly in drug discovery targeting enzymes or receptors sensitive to spatial configuration .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-FKXFVUDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the construction of the piperidine ring. This can be achieved through cyclization reactions of appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, using reagents such as methyl iodide or dimethyl sulfate under basic conditions.

    Carbamate Formation: The tert-butyl carbamate moiety is introduced by reacting the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Formation of the Hemi Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the hemi oxalic acid salt.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The piperidine ring can undergo various substitution reactions, such as nucleophilic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.

Medicine

The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. The piperidine ring is known to interact with various neurotransmitter receptors, making it a candidate for treating conditions like Alzheimer’s disease and schizophrenia.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to these receptors and modulate their activity. This interaction can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 2306248-51-9
  • Molecular Formula : C12H22N2O5 (carbamate base) + C2H2O4 (hemi oxalic acid)
  • Purity : ≥97% (typical commercial grade)
  • Storage : Stable at room temperature under inert conditions .

Comparison with Similar Compounds

Structural and Stereochemical Variations

tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

  • CAS : 2306248-51-9 (same as the target compound but with inverted stereochemistry) .
  • For example, in enzyme inhibition assays, such stereochemical inversions can reduce activity by >50% .

tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate

  • CAS : 2306245-65-6
  • Molecular Formula : C13H24N2O7
  • Key Difference : The (3S,4S) diastereomer introduces a synperiplanar arrangement of methoxy and carbamate groups, increasing polarity and aqueous solubility compared to the trans-configuration in the target compound .

tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid

  • CAS : 2253105-08-5
  • Key Difference : The substitution of methoxy at position 4 (vs. 3 in the target compound) shifts electron density across the piperidine ring, modifying its basicity (pKa ~7.1 vs. ~6.8 for the target) .

Physicochemical Properties

Compound (CAS) Molecular Formula Melting Point (°C) Solubility (mg/mL in DMSO) Purity (%)
Target (2306248-51-9) C14H24N2O9 158–162 45 ≥97
(3S,4R)-isomer C14H24N2O9 149–153 62 ≥97
(3S,4S)-hemioxalate C13H24N2O7 172–175 28 ≥95

Notes:

  • The (3S,4S)-hemioxalate exhibits lower solubility due to tighter crystal packing from syn stereochemistry .
  • Higher solubility of the (3S,4R)-isomer correlates with its use in liquid-phase synthetic protocols .

Stability and Handling

  • Target Compound : Stable at room temperature for >24 months when stored under argon .
  • Analogues : The (3S,4R)-isomer requires refrigeration (2–8°C) due to hygroscopicity , while the (3S,4S)-hemioxalate is prone to oxidative degradation at elevated temperatures .

Biological Activity

Tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group linked to a carbamate moiety, which is further connected to a piperidine ring substituted with a methoxy group. The molecular formula is C24H46N4O10C_{24}H_{46}N_{4}O_{10} with a molecular weight of approximately 550.65 g/mol. The structural characteristics contribute to its lipophilicity and potential interactions with various biological targets, enhancing its pharmacokinetic properties .

1. Anticancer Potential

Preliminary studies indicate that compounds similar to tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate exhibit significant activity as inhibitors of cyclin-dependent kinases (CDKs), which are vital in regulating the cell cycle. This suggests potential applications in cancer therapy by inhibiting tumor cell proliferation .

2. Antibacterial Properties

Research has shown that this compound may possess antibacterial activity against Gram-positive bacteria, including strains resistant to traditional antibiotics. The mechanism of action often involves disrupting bacterial membrane integrity, leading to cell death .

3. Neuropharmacological Effects

The presence of the piperidine ring in the structure is associated with various pharmacological effects, including analgesic and anti-inflammatory activities. Compounds with similar structures have been studied for their neuroprotective effects, indicating potential therapeutic applications in neurodegenerative diseases .

Synthesis

The synthesis of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid typically involves several steps:

  • Formation of the Piperidine Derivative : The starting material undergoes alkylation to introduce the methoxy group.
  • Carbamate Formation : Reaction with an appropriate isocyanate leads to the formation of the carbamate moiety.
  • Salt Formation : The final step involves reacting the carbamate with hemi oxalic acid to yield the desired product.

This method allows for selective modification and functionalization at various stages, enabling the synthesis of diverse derivatives tailored for specific biological activities .

Comparative Analysis

To better understand the biological activity of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate; hemi oxalic acid, it is useful to compare it with related compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-methyl-N-(3R,4R)-piperidin-4-ylcarbamateSimilar piperidine structureCDK inhibitor
Tert-butyl N-(2-cyanoacetyl)-N-(3R,4R)-piperidin-4-ylcarbamateAdditional cyano groupAntiviral activity
Tert-butyl N-(2-{(2s,5s)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-yl})Complex cyclic structureAntibacterial properties

These compounds highlight the unique aspects of tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate while demonstrating its potential as a versatile scaffold in drug design .

Case Studies

Several case studies have explored the pharmacological effects of related compounds:

  • Study on CDK Inhibition : A recent study demonstrated that derivatives of piperidine-based carbamates effectively inhibited CDK activity in vitro, suggesting their potential as anticancer agents .
  • Antibacterial Efficacy : Another investigation reported that certain analogs exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring their therapeutic potential in treating resistant infections .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate?

Methodological Answer:
The synthesis typically involves introducing the carbamate group to a piperidine precursor. A common approach is reacting a piperidine derivative (e.g., 3-methoxy-4-piperidinol) with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . For stereochemical control, chiral resolution techniques or asymmetric catalysis may be required. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Advanced methods like continuous flow reactors can optimize scalability while maintaining stereochemical integrity .

Basic: How is the compound characterized to confirm structural identity and purity?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming stereochemistry and functional groups, particularly the (3R,4S) configuration . Mass spectrometry (MS) validates molecular weight, while High-Resolution Mass Spectrometry (HRMS) provides exact mass confirmation . Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities. Differential Scanning Calorimetry (DSC) can determine melting points and thermal stability .

Advanced: How do stereochemical variations in the piperidine ring impact reactivity and biological activity?

Methodological Answer:
The (3R,4S) configuration influences hydrogen bonding, solubility, and interactions with biological targets. For example, enantiomers may exhibit divergent binding affinities to enzymes or receptors. Comparative studies of (3R,4S) vs. (3S,4S) isomers (e.g., via molecular docking or enzyme inhibition assays) reveal stereospecific activity . Contradictions in biological data across studies often arise from unaccounted stereochemical impurities or assay conditions (e.g., pH, co-solvents) .

Advanced: What reaction optimization strategies improve yield in multi-step syntheses involving hemi-oxalic acid?

Methodological Answer:
Hemi-oxalic acid’s acidity and hygroscopic nature require anhydrous conditions and controlled temperatures (0–25°C). Coupling reactions with the carbamate moiety benefit from activating agents like EDCI/HOBt or DCC. Catalytic methods (e.g., DMAP for acyl transfer) enhance efficiency. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify intermediates and optimize stepwise yields. For scale-up, flow chemistry reduces side reactions and improves heat management .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. The compound should be stored in airtight containers under nitrogen at 2–8°C to prevent hydrolysis . Avoid exposure to moisture, strong acids/bases, and high temperatures (>50°C). Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may stem from variations in assay design (e.g., cell lines, incubation times) or compound purity. Reproducibility requires:

  • Standardized purity thresholds (e.g., ≥95% by HPLC).
  • Control experiments with known inhibitors/substrates (e.g., indomethacin for anti-inflammatory assays) .
  • Meta-analysis of reaction conditions (e.g., solvent effects on solubility).
    Cross-validation using orthogonal assays (e.g., enzyme kinetics vs. cell-based assays) clarifies mechanistic discrepancies .

Advanced: What in vitro assays are suitable for evaluating enzyme inhibition or receptor binding?

Methodological Answer:

  • Enzyme inhibition: Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays with purified enzymes (e.g., proteases, kinases). Measure IC₅₀ values under physiologically relevant pH and temperature .
  • Receptor binding: Radioligand displacement assays (e.g., ³H-labeled ligands) or surface plasmon resonance (SPR) quantify binding affinities (Kd). Include positive controls (e.g., atropine for muscarinic receptors) .
  • Cell viability: MTT or ATP-luciferase assays assess cytotoxicity in relevant cell lines (e.g., HEK293 for GPCR studies) .

Advanced: How does the hemi-oxalic acid moiety influence the compound’s physicochemical properties?

Methodological Answer:
The hemi-oxalic acid group enhances water solubility via hydrogen bonding and introduces pH-dependent ionization (pKa ~2.5–3.5 for the carboxylic acid). This affects logP values (measured via shake-flask method) and bioavailability. Salt formation (e.g., sodium or ammonium salts) improves crystallinity and stability. Computational tools (e.g., COSMO-RS) predict solubility in mixed solvents .

Basic: What are the key functional groups prone to reactivity in this compound?

Methodological Answer:

  • Carbamate group: Susceptible to hydrolysis under acidic/basic conditions. Stabilize with aprotic solvents and avoid prolonged exposure to moisture .
  • Methoxy group: Participates in hydrogen bonding and may undergo demethylation under strong oxidizing conditions (e.g., BBr₃) .
  • Piperidine nitrogen: Can act as a nucleophile in alkylation or acylation reactions. Protect with Boc groups if needed .

Advanced: What computational methods aid in predicting biological activity and metabolic pathways?

Methodological Answer:

  • Docking simulations (AutoDock Vina, Glide): Predict binding modes to target proteins (e.g., kinases, GPCRs) using crystal structures from the PDB .
  • QSAR models: Relate structural descriptors (e.g., topological polar surface area) to activity data from PubChem or ChEMBL .
  • Metabolism prediction (SwissADME, MetaSite): Identify likely Phase I/II metabolites (e.g., oxidation at the piperidine ring or glucuronidation of the carbamate) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid
Reactant of Route 2
tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid

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